Structural and Biophysical Characterization of 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid: A Fragment-Based Inhibitor of the HDAC6 Zinc-Finger Domain
Structural and Biophysical Characterization of 3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid: A Fragment-Based Inhibitor of the HDAC6 Zinc-Finger Domain
Executive Summary
The compound 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid is a highly specialized small-molecule fragment identified through Fragment-Based Drug Discovery (FBDD). Unlike traditional inhibitors that target the catalytic domains of enzymes, this compound selectively antagonizes the unique Zinc-Finger Ubiquitin-Binding Domain (Zf-UBD) of Histone Deacetylase 6 (HDAC6) . By acting as a competitive inhibitor against polyubiquitinated proteins, it provides a novel therapeutic paradigm for disrupting aggresome formation in proteotoxic diseases such as multiple myeloma. This whitepaper details the chemical identity, structural biology, and self-validating biophysical protocols required to characterize this specific HDAC6 Zf-UBD inhibitor.
Chemical Identity & Physicochemical Profile
The core structure of the fragment consists of a 5-chloro-substituted benzothiazole ring linked to a propanoic acid moiety. The carboxylic acid is critical for mimicking the C-terminal glycine of ubiquitin, while the halogenated benzothiazole drives hydrophobic packing within the target pocket.
Table 1: Chemical and Structural Properties
| Property | Value |
| IUPAC Name | 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid |
| CAS Registry Number | 885527-36-6 |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Monoisotopic Mass | 240.9964 Da |
| SMILES String | C1=CC2=C(C=C1Cl)N=C(S2)CCC(=O)O |
| InChIKey | UMBLVHSXXWQLDL-UHFFFAOYSA-N |
| Primary Target | HDAC6 Zinc-Finger Ubiquitin-Binding Domain (Zf-UBD) |
Mechanistic Rationale: Targeting the HDAC6 Zf-UBD
HDAC6 is structurally unique among the histone deacetylase family because it possesses two catalytic domains (CD1 and CD2) and a C-terminal Zf-UBD. Traditional pan-HDAC or HDAC6-selective catalytic inhibitors often result in broad, non-specific acetylation changes across the proteome (e.g., hyperacetylation of α -tubulin and HSP90).
The Causality of Zf-UBD Inhibition: Targeting the Zf-UBD directly addresses the protein homeostasis pathway without disrupting catalytic deacetylation. HDAC6 uses its Zf-UBD to bind unanchored ubiquitin and polyubiquitinated misfolded proteins, transporting them along microtubules to the aggresome for autophagic clearance. By introducing 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid, the ubiquitin-binding pocket is competitively occluded. Consequently, misfolded proteins cannot be cleared, leading to an accumulation of proteotoxic stress that selectively induces apoptosis in highly secretory cancer cells .
Mechanism of HDAC6 Zf-UBD inhibition by the benzothiazole fragment.
Structural Biology: Binding Modality in PDB 5KH3
The crystallographic resolution of 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid bound to HDAC6 (PDB ID: 5KH3) provides the definitive structural basis for its activity .
The fragment occupies the primary ubiquitin-binding pocket of the Zf-UBD (residues 1109–1215). The binding is driven by two primary interactions:
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Electrostatic Anchoring: The propanoic acid group acts as an isostere for the C-terminal carboxylate of ubiquitin (Gly76). It forms a critical salt bridge network with Arg1155 and hydrogen bonds with surrounding tyrosine residues.
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Hydrophobic Packing: The 5-chloro-benzothiazole ring system is buried into an adjacent hydrophobic sub-pocket, displacing ordered water molecules and providing the entropic driving force for binding.
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate false positives inherent to low-affinity fragment screening, a self-validating triad of biophysical assays is required. The workflow relies on Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and X-ray Crystallography for spatial resolution.
Orthogonal biophysical workflow for fragment validation and optimization.
Protocol 1: High-Resolution X-Ray Crystallography (Fragment Soaking)
Causality: Direct co-crystallization of low-affinity fragments often fails due to ligand-induced lattice disruption. Using a pre-formed apo-crystal and soaking the fragment at high concentrations forces occupancy while maintaining diffraction quality .
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Apo-Crystallization: Prepare a solution of HDAC6₁₁₀₉₋₁₂₁₃ at 3.5 mg/mL. Crystallize using the hanging-drop vapor diffusion method in a mother liquor of 2 M Na formate, 0.1 M Na acetate pH 4.6, 5% ethylene glycol.
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Microseeding: To ensure uniform crystal growth, dilute 1 µL of existing apo-crystal suspension 1:10,000 with mother liquor. Mix the drop in a 5:4:1 ratio (Protein : Mother Liquor : Seed Mix).
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Fragment Soaking: Dissolve 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid in 100% DMSO. Transfer apo-crystals into a soaking drop containing the mother liquor supplemented with 10–50 mM of the fragment (final DMSO concentration <5%). Soak for 2 to 24 hours.
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Cryoprotection & Harvesting: Briefly transfer the soaked crystals into a cryoprotectant solution (mother liquor supplemented with 20-25% glycerol) before flash-freezing in liquid nitrogen for data collection.
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Causality: SPR is utilized to confirm that the fragment binding is a 1:1 specific interaction rather than non-specific aggregation, which is a common artifact in high-concentration fragment screens.
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Sensor Chip Preparation: Use a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.
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Ligand Immobilization: Immobilize purified HDAC6 Zf-UBD via amine coupling to a density of ~2000-3000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight analyte (240.99 Da).
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Analyte Injection: Prepare a serial dilution of 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid (ranging from 1 µM to 500 µM) in running buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
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Data Acquisition: Inject the analyte at a flow rate of 30 µL/min. Use a multi-cycle kinetic format, allowing 60 seconds for association and 120 seconds for dissociation.
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Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD , kon , and koff .
Quantitative Data Summary
The following table summarizes the crystallographic refinement statistics and binding parameters for the compound, validating its efficacy as a structural probe.
Table 2: Crystallographic and Binding Data (PDB: 5KH3)
| Parameter | Value | Significance |
| Resolution | 1.60 Å | High resolution allows precise mapping of water networks and side-chain conformations. |
| R-Value Work / Free | 0.157 / 0.191 | Indicates an excellent agreement between the atomic model and the experimental X-ray data. |
| Modeled Residues | 101 (of 107) | Confirms structural stability of the Zf-UBD upon fragment binding. |
| Binding Affinity ( KD ) | Low μ M range | Typical for FBDD hits; provides a highly efficient ligand-efficiency (LE) starting point. |
Conclusion & Lead Optimization Strategy
The identification and characterization of 3-(5-chloro-1,3-benzothiazol-2-yl)propanoic acid represents a critical milestone in targeting the non-catalytic functions of HDAC6. Because the fragment efficiently anchors into the ubiquitin-binding pocket via its propanoic acid moiety, it serves as an ideal "warhead" for structure-based drug design. Future lead optimization efforts should focus on growing the fragment from the 5-chloro position of the benzothiazole ring to engage adjacent secondary pockets, thereby increasing binding affinity from the micromolar to the nanomolar range, or utilizing it as an E3-ligase recruiting ligand in the development of PROTACs.
References
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Harding, R.J., Ferreira de Freitas, R., Collins, P., et al. (2017). "Small Molecule Antagonists of the Interaction between the Histone Deacetylase 6 Zinc-Finger Domain and Ubiquitin." Journal of Medicinal Chemistry. URL:[Link]
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Structural Genomics Consortium (SGC). (2016). "5KH3: Crystal structure of fragment (3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid) bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain." RCSB Protein Data Bank. URL:[Link]
